molecular formula C12H8ClNO4S B025318 3'-Nitrobiphenyl-4-sulfonyl chloride CAS No. 101366-50-1

3'-Nitrobiphenyl-4-sulfonyl chloride

Cat. No.: B025318
CAS No.: 101366-50-1
M. Wt: 297.71 g/mol
InChI Key: KTXDVWDRGRWSJW-UHFFFAOYSA-N
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Description

3’-Nitrobiphenyl-4-sulfonyl chloride: is an organic compound with the molecular formula C12H8ClNO4S. It is a derivative of biphenyl, where one of the phenyl rings is substituted with a nitro group at the 3’ position and a sulfonyl chloride group at the 4 position. This compound is of interest due to its applications in organic synthesis and its role as an intermediate in the production of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Nitrobiphenyl-4-sulfonyl chloride typically involves the nitration of biphenyl followed by sulfonation and chlorination. The nitration process can be carried out using nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the biphenyl ring . The sulfonation step involves treating the nitrobiphenyl with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group . Finally, the sulfonyl group is converted to sulfonyl chloride using thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: In an industrial setting, the production of 3’-Nitrobiphenyl-4-sulfonyl chloride follows similar steps but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of solid acid catalysts can enhance the yield and selectivity of the nitration and sulfonation steps .

Chemical Reactions Analysis

Types of Reactions: 3’-Nitrobiphenyl-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 3’-Nitrobiphenyl-4-sulfonyl chloride is unique due to the presence of both nitro and sulfonyl chloride groups, which confer distinct reactivity patterns. This dual functionality allows for versatile applications in organic synthesis and material science .

Properties

IUPAC Name

4-(3-nitrophenyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO4S/c13-19(17,18)12-6-4-9(5-7-12)10-2-1-3-11(8-10)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXDVWDRGRWSJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585801
Record name 3'-Nitro[1,1'-biphenyl]-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101366-50-1
Record name 3'-Nitro[1,1'-biphenyl]-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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